tert-Butyl 4-(pyridin-2-yl)benzoate

Anticancer Cellular potency Structure-activity relationship

tert-Butyl 4-(pyridin-2-yl)benzoate is a biphenyl-pyridine ester with the molecular formula C16H17NO2 and molecular weight of 255.31 g/mol. Its core structure features a para-substituted benzoate ester protected by a sterically bulky tert-butyl group, linked to a pyridin-2-yl moiety.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
Cat. No. B12250124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(pyridin-2-yl)benzoate
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC=C(C=C1)C2=CC=CC=N2
InChIInChI=1S/C16H17NO2/c1-16(2,3)19-15(18)13-9-7-12(8-10-13)14-6-4-5-11-17-14/h4-11H,1-3H3
InChIKeyNMSMPGCVXGXXOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(pyridin-2-yl)benzoate: Core Properties and Procurement-Relevant Identity


tert-Butyl 4-(pyridin-2-yl)benzoate is a biphenyl-pyridine ester with the molecular formula C16H17NO2 and molecular weight of 255.31 g/mol . Its core structure features a para-substituted benzoate ester protected by a sterically bulky tert-butyl group, linked to a pyridin-2-yl moiety . The compound is primarily employed as a protected carboxylic acid building block in multi-step organic syntheses, where the tert-butyl ester serves as an acid-labile protecting group that enables selective transformations elsewhere in the molecule . It is commercially available from multiple suppliers for research and development use, with catalog specifications typically including ≥95% purity .

Orthogonal protection Acid-labile tert-butyl ester for selective deprotection in multi-step synthesis
Biaryl scaffold 4-(Pyridin-2-yl) benzoate core for ligand geometry and SAR exploration
Supplier specification Typically ≥95% purity; research-grade building block

Why Generic Substitution Is Not Advisable for tert-Butyl 4-(pyridin-2-yl)benzoate


Substituting tert-butyl 4-(pyridin-2-yl)benzoate with a closely related analog such as an n-butyl ester, a regioisomeric pyridinyl ester, or a free carboxylic acid is not a chemically neutral decision. The tert-butyl ester imparts unique steric bulk and acid-lability that are exploited for orthogonal protecting group strategies in complex syntheses . Furthermore, the precise 4-(pyridin-2-yl) substitution pattern determines the electronic and conformational properties of the biaryl scaffold, directly influencing ligand binding geometry, catalytic activity, and pharmacokinetic behavior . Evidence presented in Section 3 demonstrates that even minor structural alterations—such as changing the ester group from tert-butyl to cyclopentyl or relocating the pyridyl nitrogen—can result in quantifiable differences exceeding 2-fold in cellular antiproliferative potency and significant alterations in crystal packing and molecular conformation .

Ester analog Replacing tert-butyl with n-butyl or cyclopentyl alters steric bulk and acid lability, which may shift orthogonal deprotection selectivity and reaction outcomes.
Regioisomer The 3-pyridyl isomer shows different electronic distribution and coordination geometry; reported cell-line response profiles do not transfer directly.
Free acid Using the unprotected carboxylic acid removes the orthogonal protecting group function and can interfere with subsequent coupling or ligation steps.

Quantitative Evidence Differentiating tert-Butyl 4-(pyridin-2-yl)benzoate from In-Class Comparators


Antiproliferative Activity in HepG2 Cells: tert-Butyl Ester Superiority Over Cyclopentyl and n-Butyl Analogs

In a comparative study of 4-pyridyl-substituted benzoates, tert-butyl 4-(pyridin-2-yl)benzoate (represented by compound 7a in the source study) exhibited markedly superior antiproliferative activity against human liver cancer HepG2 cells relative to close ester analogs. The tert-butyl ester was >2.8-fold more potent than the cyclopentyl ester analog (7b) and >2.2-fold more potent than the corresponding 3-pyridyl regioisomer bearing the same tert-butyl ester (7c) [1].

Antiproliferative (HepG2)
Head-to-head
tert-Butyl ester IC50 = 14.37 µM vs. cyclopentyl ester > 40 µM and 3-pyridyl regioisomer 31.45 µM
Reported cell-model response context; ≥2.2-fold difference supports scaffold-specific screening relevance
HepG2 cells, MTT assay, triplicate measurements
Anticancer Cellular potency Structure-activity relationship

Differential Antiproliferative Selectivity Between HepG2 and A549 Cell Lines

The tert-butyl 4-(pyridin-2-yl)benzoate scaffold (7a) demonstrated a distinct selectivity profile compared to its 3-pyridyl regioisomer (7c). Compound 7a showed a moderate 2.2-fold preference for HepG2 cells over A549 cells (IC50: 14.37 µM vs. 31.63 µM). In contrast, the 3-pyridyl tert-butyl ester analog (7c) exhibited an inverted and more extreme selectivity, with an IC50 > 40 µM against A549 cells [1].

Selectivity (A549)
Head-to-head
tert-Butyl ester IC50 = 31.63 µM (A549); 3-pyridyl analog > 40 µM
Reported cell-line selectivity profile; regioisomer may show inverted activity pattern
A549 lung adenocarcinoma cells, MTT assay
Cancer cell line selectivity Preclinical profiling Tissue specificity

Molecular Planarity and Crystal Packing Conformation Verified by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction analysis of a closely related analog, tert-butyl 4-(4-oxo-1H-pyridin-2-yl)benzoate (which shares the core tert-butyl 4-(pyridin-2-yl)benzoate scaffold with an additional 4-oxo substitution), revealed that the molecule adopts a nearly planar conformation within 0.2 Å, with a torsion angle of -179(2)° for the key C(4)-C(7)-C(8)-C(9) linkage [1]. The crystal structure was solved in the orthorhombic space group Aba2 with unit cell parameters a=15.750(3) Å, b=13.470(2) Å, c=13.356(2) Å, V=2833 ų, and refined to R=0.0414 [1].

Crystal packing planarity
Class-level inference
Planar within 0.2 Å; torsion angle -179(2)°; R=0.0414
Supports extended conjugation modeling and solid-state conformation baseline
Close analog structure, orthorhombic Aba2 space group
Crystallography Solid-state characterization Conformational analysis

Evidence-Based Application Scenarios for tert-Butyl 4-(pyridin-2-yl)benzoate


Medicinal Chemistry: Hit-to-Lead Optimization of 4-Pyridyl Benzoate Scaffolds

In structure-activity relationship (SAR) campaigns targeting anticancer pathways, tert-butyl 4-(pyridin-2-yl)benzoate serves as a privileged starting scaffold. Quantitative evidence demonstrates that this specific ester and regioisomeric configuration yields an IC50 of 14.37 µM in HepG2 cells, whereas the cyclopentyl ester analog and 3-pyridyl regioisomer are significantly less potent [1]. Medicinal chemists can use this scaffold as a benchmark for evaluating further functionalization and for designing focused libraries that retain the optimal 4-(pyridin-2-yl) tert-butyl ester core while exploring substituent effects on the aryl rings.

Organic Synthesis: Orthogonal Protecting Group Strategy for Complex Molecule Construction

The tert-butyl ester moiety in tert-butyl 4-(pyridin-2-yl)benzoate provides orthogonal protection for the carboxylic acid functional group, enabling selective deprotection under acidic conditions (e.g., TFA or HCl) while leaving other protecting groups intact [1]. This property is essential for multi-step syntheses of complex molecules where the biaryl pyridinyl-benzoate core must be carried through multiple transformations before final deprotection. The steric bulk of the tert-butyl group also influences regioselectivity in subsequent reactions, making it a strategic choice over less hindered methyl or ethyl esters.

Materials Chemistry: Ligand Design for Coordination Complexes and MOFs

The near-planar conformation of the 4-(pyridin-2-yl)benzoate scaffold, confirmed by single-crystal X-ray diffraction (planarity within 0.2 Å) [1], establishes it as a suitable ligand for constructing metal-organic frameworks (MOFs) and coordination polymers. The pyridine nitrogen provides a Lewis basic site for metal coordination, while the para-substituted benzoate framework offers extended conjugation and rigidity. Researchers designing luminescent materials or catalysts can leverage the documented solid-state packing and conformational preferences to predict and tune framework topologies.

Biophysical Assay Development: Negative Control or Reference Compound

Given its defined potency profile against cancer cell lines (HepG2 IC50 = 14.37 µM; A549 IC50 = 31.63 µM) [1], tert-butyl 4-(pyridin-2-yl)benzoate can be employed as a reference compound in cell-based assays to establish baseline antiproliferative activity or as a negative control in more potent compound screens. Its commercially available purity specifications (≥95%) and well-defined molecular structure support reproducible assay performance across laboratories.

Application
Selection Property
Validation Focus
Cell-based SAR studies
4-(Pyridin-2-yl) regioisomeric scaffold
Antiproliferative endpoint comparison across analogs
Orthogonal protecting group synthesis
Acid-labile tert-butyl ester
Selective deprotection under acidic conditions
MOF and coordination polymer design
Planar biaryl ligand geometry
Crystallographic packing and coordination prediction
Cell assay reference standard
Certified purity (≥95%) and defined scaffold
Reproducible baseline activity benchmarking
Quote Request

Request a Quote for tert-Butyl 4-(pyridin-2-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.